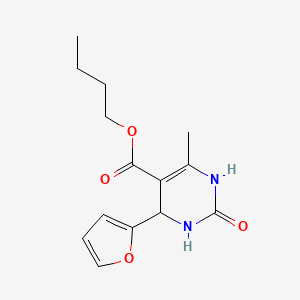

butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Beschreibung

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative synthesized via the classic Biginelli multicomponent reaction, which involves a β-keto ester, aldehyde, and urea/thiourea . This compound features a furan-2-yl substituent at the C4 position of the pyrimidine ring, a methyl group at C6, and a butyl ester at the C5 carboxylate position.

Crystallographic studies of similar DHPMs often employ tools like SHELX for refinement and ORTEP-3 for graphical representation, indicating that the three-dimensional structure of this compound could be resolved using these methods .

Eigenschaften

Molekularformel |

C14H18N2O4 |

|---|---|

Molekulargewicht |

278.30 g/mol |

IUPAC-Name |

butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H18N2O4/c1-3-4-7-20-13(17)11-9(2)15-14(18)16-12(11)10-6-5-8-19-10/h5-6,8,12H,3-4,7H2,1-2H3,(H2,15,16,18) |

InChI-Schlüssel |

LPMHNLLTJRPKMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of 2-furoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Furanones

Reduction: Dihydropyrimidines

Substitution: Halogenated furans

Wissenschaftliche Forschungsanwendungen

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit key enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural analogs differ primarily in:

Ester Groups : Substituents at the C5 carboxylate (e.g., ethyl, cyclopentyl).

C2 Functional Groups : Oxo (O) vs. thioxo (S).

C4 Substituents : Variations in aryl/hetaryl groups (e.g., substituted phenyl, modified furan).

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Crystallinity: Ethyl derivatives with methoxyphenyl or fluorophenyl substituents exhibit improved crystallinity, as noted in supplier data and crystallographic studies .

- Solubility : Thioxo analogs (e.g., 2-thioxo derivatives) show increased solubility in polar solvents due to sulfur’s polarizability .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: DHPMs often form intermolecular hydrogen bonds between the C2 carbonyl/thioxo group and NH of adjacent rings, stabilizing the dihydropyrimidinone core .

- Graph Set Analysis : Etter’s graph theory predicts chain motifs (e.g., C(6) or R₂²(8)) in DHPM crystals, influencing solubility and melting points .

Biologische Aktivität

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has gained attention for its potential pharmacological properties. This compound belongs to a class of molecules known as Biginelli-type pyrimidines, which are recognized for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is , with a molecular weight of approximately 278.30 g/mol. The structure includes a furan moiety at the 4-position and a butyl ester group at the 5-position, contributing to its unique biological activity profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antiviral Properties : Similar compounds have shown antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). Investigations into the antiviral mechanisms of this compound are ongoing, focusing on its ability to inhibit viral replication.

- Antitumor Activity : Some studies have highlighted the potential of this compound in inhibiting tumor cell growth. The mechanism may involve interference with specific enzymes critical for cancer cell proliferation.

The biological activity of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is thought to be mediated through interactions with various biological targets. Research indicates that similar compounds can inhibit key enzymes by binding to their active sites, effectively blocking their activity.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Butyl 4-(furan-2-yl)-6-methyl-2-oxo-pyrimidine | Antimicrobial | Inhibition of bacterial growth |

| Compound A (e.g., Rosuvastatin) | Antitumor | Enzyme inhibition in cancer pathways |

| Compound B (e.g., Neuraminidase inhibitors) | Antiviral | Inhibition of viral replication |

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

- Antiviral Efficacy : A study published in Nature reported that certain pyrimidine derivatives could inhibit viral replication effectively, with IC50 values in the low micromolar range, indicating strong antiviral potential.

- Antitumor Activity : Research highlighted in Cancer Research showed that pyrimidine-based compounds could selectively inhibit tumor cell lines at subnanomolar concentrations, suggesting a promising avenue for cancer treatment development.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.